5-chloro-6-(4-{2-cyclopropyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)pyridine-3-carbonitrile
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Overview
Description
5-chloro-6-(4-{2-cyclopropyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)pyridine-3-carbonitrile is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a pyridine ring, a piperazine ring, and a cyclopropyl group. It is of significant interest in the field of medicinal chemistry due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-6-(4-{2-cyclopropyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)pyridine-3-carbonitrile involves multiple stepsThe reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) under an inert atmosphere .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process is optimized for yield and purity, often involving high-pressure and high-temperature conditions. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
5-chloro-6-(4-{2-cyclopropyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)pyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents like tetrahydrofuran (THF) and dichloromethane (DCM). Reaction conditions often involve controlled temperatures ranging from -78°C to 150°C, depending on the specific reaction .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions typically result in the replacement of the chloro group with other functional groups .
Scientific Research Applications
5-chloro-6-(4-{2-cyclopropyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)pyridine-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules.
Medicine: It is investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-chloro-6-(4-{2-cyclopropyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)pyridine-3-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved often include signal transduction pathways and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-2-cyclopropyl-5H,6H,7H-cyclopenta[d]pyrimidine
- 4-chloro-2-(4-pyridinyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine
Uniqueness
5-chloro-6-(4-{2-cyclopropyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)pyridine-3-carbonitrile is unique due to its combination of structural features, including the presence of both a piperazine ring and a cyclopropyl group. This unique structure contributes to its distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C20H21ClN6 |
---|---|
Molecular Weight |
380.9 g/mol |
IUPAC Name |
5-chloro-6-[4-(2-cyclopropyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile |
InChI |
InChI=1S/C20H21ClN6/c21-16-10-13(11-22)12-23-20(16)27-8-6-26(7-9-27)19-15-2-1-3-17(15)24-18(25-19)14-4-5-14/h10,12,14H,1-9H2 |
InChI Key |
XXXMCDYQJIMXCW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)N=C(N=C2N3CCN(CC3)C4=C(C=C(C=N4)C#N)Cl)C5CC5 |
Origin of Product |
United States |
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